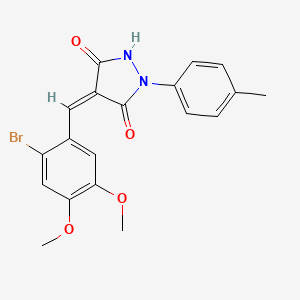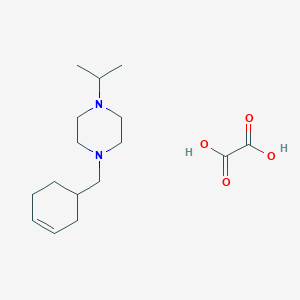
4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells, leading to changes in cellular processes that result in its observed effects.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and exhibit antioxidant activity. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the advantages of using 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in research.
未来方向
There are several future directions for the research and development of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. Firstly, further studies are needed to elucidate the mechanism of action of the compound. Secondly, it is important to investigate the compound's potential applications in other fields, such as material science and environmental science. Finally, efforts should be made to develop more cost-effective synthesis methods for the compound, which will enable its widespread use in research.
Conclusion:
In conclusion, this compound is a promising compound that has attracted significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields. With continued research, this compound has the potential to make significant contributions to various scientific fields.
合成方法
The synthesis of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione involves the reaction of 4-methylbenzaldehyde and 2-bromo-4,5-dimethoxybenzaldehyde with pyrazolidine-3,5-dione in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the final product.
科学研究应用
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, the compound has been investigated for its anticancer, antifungal, and antimicrobial properties. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential applications in the development of organic electronic devices.
属性
IUPAC Name |
(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-11-4-6-13(7-5-11)22-19(24)14(18(23)21-22)8-12-9-16(25-2)17(26-3)10-15(12)20/h4-10H,1-3H3,(H,21,23)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQHDIOGOXFTEM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3Br)OC)OC)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3Br)OC)OC)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[4-(3-methoxyphenoxy)butoxy]quinoline](/img/structure/B5148790.png)

![4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148802.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5148805.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)

![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B5148831.png)
![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)
![5-[2-(benzoyloxy)ethyl]-3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5148845.png)
![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)
![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B5148879.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
